molecular formula C19H18N2O4S B1662503 Parecoxib CAS No. 198470-84-7

Parecoxib

Cat. No.: B1662503
CAS No.: 198470-84-7
M. Wt: 370.4 g/mol
InChI Key: TZRHLKRLEZJVIJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Parecoxib is a selective COX-2 inhibitor . Its primary target is the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain.

Mode of Action

This compound acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing the production of inflammatory mediators. As a result, inflammation and pain are alleviated.

Pharmacokinetics

This compound is a prodrug that is rapidly converted to its active form, valdecoxib, primarily via the enzymes CYP3A4 and 2C9 in the liver . The plasma half-life of this compound is only 22 minutes due to its rapid conversion to valdecoxib . The protein binding of this compound is 98% . These properties impact the bioavailability of this compound, influencing its efficacy and duration of action.

Result of Action

The molecular effect of this compound’s action is the inhibition of the COX-2 enzyme, leading to a decrease in prostanoid production. On a cellular level, this results in reduced inflammation and pain. This compound has also been found to suppress the nuclear translocation of certain proteins like CHOP and Foxo1, and increase the expression of proteins like GRP78 and ORP150, which may contribute to its neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of parecoxib sodium involves several steps. Initially, 3,4-diphenyl-5-methylisoxazole is used as a raw material. This compound undergoes sulfonation and ammonolysis reactions to synthesize valdecoxib. Subsequently, the target product, this compound sodium, is prepared through propionylation and salification .

Industrial Production Methods

In an industrial setting, this compound sodium is synthesized by adding 5-methyl-3,4-phenylbenzene isoxazole to a reaction flask with methylene dichloride. The mixture is cooled to -5°C, and chlorsulfonic acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then warmed to 35°C and allowed to react for 10 hours. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Parecoxib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form valdecoxib.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly involving its sulfonyl and isoxazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major product formed from the oxidation of this compound is valdecoxib. Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, parecoxib is studied for its unique structure and reactivity. It serves as a model compound for developing new COX-2 inhibitors with improved efficacy and safety profiles .

Biology

Biologically, this compound is used to study the role of COX-2 in inflammation and pain. It helps researchers understand the molecular mechanisms underlying COX-2 inhibition and its effects on prostaglandin synthesis .

Medicine

Medically, this compound is used for the short-term management of perioperative pain. It is particularly useful in patients who cannot take oral medications. Clinical trials have demonstrated its efficacy in reducing postoperative pain and opioid consumption .

Industry

In the pharmaceutical industry, this compound is used as a reference compound for developing new analgesics. Its injectable form makes it a valuable tool for pain management in surgical settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parecoxib’s uniqueness lies in its injectable form, making it suitable for perioperative pain management when oral administration is not feasible. Its rapid conversion to valdecoxib ensures quick onset of action, providing effective pain relief in surgical settings .

Properties

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRHLKRLEZJVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044229
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198470-84-7
Record name Parecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198470-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PARECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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